[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol
Overview
Description
[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C21H28O2Si and a molecular weight of 340.53 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further bonded to a tert-butyldiphenylsilanyloxymethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the tert-butyldiphenylsilanyloxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropylmethanol derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols in organic synthesis.
- Serves as an intermediate in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential use in modifying biological molecules for research purposes.
Medicine:
- Explored for its potential applications in drug development and delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol involves its ability to act as a protecting group for alcohols. The tert-butyldiphenylsilanyloxymethyl group provides steric hindrance, protecting the alcohol from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
- [1-(tert-Butyldimethylsilanyloxymethyl)cyclopropyl]methanol
- [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]ethanol
Comparison:
- [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol is unique due to the presence of the diphenylsilanyloxymethyl group, which provides greater steric hindrance compared to dimethylsilanyloxymethyl groups.
- The compound’s stability and reactivity are influenced by the bulky tert-butyl and diphenyl groups, making it more suitable for specific applications in organic synthesis.
Properties
IUPAC Name |
[1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-21(16-22)14-15-21/h4-13,22H,14-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASLGHLNYLYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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